6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione
Description
6-(3,4-Dimethylanilino)-1H-pyrimidine-2,4-dione is a uracil-derived compound with a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . Its structure features a pyrimidine-2,4-dione core substituted at the 6-position with a 3,4-dimethylanilino group. Key synonyms include 3-methyl-6-(3,4-xylidino)uracil and 6-[(3,4-dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione .
Properties
IUPAC Name |
6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOQUXIEIBVQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332119 | |
| Record name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41648-10-6 | |
| Record name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Substrate : 6-chloro-1H-pyrimidine-2,4-dione (1.0 equiv)
-
Nucleophile : 3,4-dimethylaniline (1.2 equiv)
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base : Potassium carbonate (K2CO3, 2.0 equiv)
-
Temperature : 80–100°C
-
Time : 12–24 hours
The reaction proceeds via deprotonation of 3,4-dimethylaniline by K2CO3, generating a nucleophilic amine that displaces the chloride at the 6-position of the pyrimidine ring. The electron-withdrawing carbonyl groups at positions 2 and 4 activate the ring toward substitution.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF/DMSO) | Increases rate |
| Temperature | 90°C | Maximizes conversion |
| Stoichiometry | 1.2:1 (amine:chloro) | Minimizes byproducts |
Isolation involves cooling the reaction mixture, dilution with ice water, and filtration. Crude product purity ranges from 70–85%, requiring recrystallization from ethanol/water (1:3).
Cyclocondensation of Uracil Derivatives with Substituted Anilines
An alternative approach employs cyclocondensation between 3,4-dimethylaniline and a functionalized uracil precursor. This method avoids halogenated intermediates, leveraging in situ generation of the pyrimidine ring.
Key Steps
Mechanistic Details
The β-ketoamide undergoes dehydration to form an α,β-unsaturated ketone, which reacts with urea via a Michael addition-cyclization sequence. The 3,4-dimethylanilino group is incorporated regioselectively at the 6-position due to electronic directing effects.
| Reagent | Role | Optimal Quantity |
|---|---|---|
| Ethyl acetoacetate | Carbonyl donor | 1.5 equiv |
| Urea | Cyclizing agent | 2.0 equiv |
| HCl (conc.) | Acid catalyst | 10 mol% |
This method achieves yields of 65–78%, with HPLC purity >95% after silica gel chromatography.
Multi-Component Reactions (MCRs) Involving Carbonylation
Palladium-catalyzed carbonylation offers a one-pot synthesis route, as demonstrated in analogous pyrimidine syntheses. While direct reports for 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione are limited, the following adapted protocol is feasible:
Procedure
-
Substrates :
-
3,4-Dimethylaniline (1.0 equiv)
-
Ethyl chloroacetoacetate (1.2 equiv)
-
Carbon monoxide (CO, 20 atm)
-
-
Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (15 mol%)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : 110°C, 12 hours
The reaction proceeds through a β-ketoacylpalladium intermediate, which undergoes coupling with the aniline followed by cyclodehydration.
Yield : 60–70% (estimated based on structural analogs)
Advantages :
-
Avoids pre-functionalized pyrimidines
-
Tolerates electron-rich anilines
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase methods enable rapid synthesis and purification. A polystyrene-supported variant has been reported for related pyrimidinediones:
Protocol
-
Resin Functionalization : Wang resin derivatized with a hydroxymethyl handle.
-
Coupling : Load 6-chloro-1H-pyrimidine-2,4-dione using DIC/HOBt.
-
Substitution : Treat with 3,4-dimethylaniline (5.0 equiv) in DMF at 50°C for 8 hours.
-
Cleavage : 95% TFA in DCM, 2 hours.
Purity : >90% (LC-MS)
Throughput : 50–100 compounds/week
Analytical Characterization
Critical spectroscopic data for 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione:
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitution at pyrimidine positions 2 or 4 is mitigated by using bulky bases (e.g., DBU) to deactivate alternate sites.
-
Solubility : Low aqueous solubility (18.2 µg/mL at pH 7.4) complicates purification. Semi-aqueous systems (e.g., DMSO/H2O) improve crystallization.
-
Scale-Up Limitations : Pd-catalyzed methods face cost barriers; nucleophilic substitution remains preferred for >100 g batches.
Chemical Reactions Analysis
WAY-300046 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Matrix Metalloproteinases (MMPs)
One of the significant applications of 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes implicated in the degradation of extracellular matrix components and are associated with various pathological conditions such as:
- Heart Disease
- Inflammatory Bowel Disease
- Multiple Sclerosis
- Rheumatoid Arthritis
- Osteoporosis
Research indicates that compounds similar to 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione can effectively inhibit MMP activity, thus providing a therapeutic avenue for treating diseases characterized by excessive tissue breakdown and inflammation .
1.2 PARP-1 Inhibition
Recent studies have explored the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 plays a crucial role in DNA repair mechanisms. Inhibitors targeting PARP-1 can enhance the efficacy of chemotherapeutic agents by compromising cancer cell DNA repair capabilities. The synthesis and evaluation of these derivatives have shown promising anti-proliferative activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione is vital for optimizing its pharmacological properties. SAR studies focus on how modifications to the chemical structure influence biological activity. For instance:
- Amino Group Modifications : Alterations in the amino group can significantly affect MMP inhibition potency.
- Substituent Variations : The presence of different substituents on the aromatic ring can enhance selectivity and efficacy against specific targets.
These insights help guide the design of more effective derivatives with improved therapeutic profiles.
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of compounds related to 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione:
Mechanism of Action
The mechanism of action of WAY-300046 involves its interaction with bacterial cells, leading to the inhibition of bacterial growth. The compound targets specific pathways and molecular structures within the bacteria, disrupting their normal functions and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Binding Interactions
The pyrimidine-2,4-dione scaffold is highly versatile, with substitutions at the 3-, 5-, and 6-positions significantly altering biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Computational Binding Data of Selected Analogues
Key Observations:
Substituent Effects on Target Binding :
- The iodine atom in C9 enhances hydrophobic interactions with MtbDnaE2, while the propyl group in C10 facilitates hydrogen bonding with Arg403 .
- M1 , a derivative with a bulky bicyclic substituent, exhibits strong binding to SARS-CoV-2 3CLpro (MM-PBSA: -18.86 kcal/mol), rivaling the clinical candidate nirmatrelvir .
Pharmacokinetic and Toxicity Profiles
Table 2: Predicted ADMET Properties
*Note: Values marked with * are estimated based on structural similarity.
Key Observations:
- Lipophilicity: The target compound’s higher LogP (1.92) suggests better membrane permeability than 6-amino-1,3-dimethylpyrimidine-2,4-dione (LogP: -0.72) but may increase off-target risks .
- Toxicity : M1 shows a moderate median lethal dose (LD50: 550 mg/kg), indicating a narrower therapeutic window compared to azvudine (LD50: 1000 mg/kg) .
Biological Activity
6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H13N3O2, characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a 3,4-dimethylanilino substituent at position 6. This structural arrangement is crucial for its biological activity.
| Feature | Details |
|---|---|
| Molecular Formula | C12H13N3O2 |
| IUPAC Name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione |
| Structural Characteristics | Pyrimidine ring with two carbonyls and an aniline substituent |
Mechanisms of Biological Activity
The biological activity of 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests indicated that it could inhibit cell proliferation at concentrations lower than 10 µM in certain tumor cells .
- DNA Interaction : Similar compounds have been reported to alkylate DNA, leading to cell cycle arrest and apoptosis. The presence of halogen or other reactive groups in analogs has been linked to increased DNA damage and cytotoxicity .
- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial for DNA repair mechanisms. This inhibition can enhance the effectiveness of other cytotoxic agents used in cancer therapy .
Anticancer Activity
A recent study evaluated the antiproliferative effects of various pyrimidine derivatives, including 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione. The results demonstrated a significant reduction in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | 4.24 | MCF-7 |
| Other Analog (5-(2-chloroethyl)-2,4-dichloropyrimidine) | 80.20 | HeLa |
This data suggests that the compound has potent anticancer properties that warrant further investigation into its mechanism of action and potential therapeutic applications .
Antimicrobial Activity
Research has also explored the antimicrobial potential of pyrimidine derivatives. In a comparative study, various compounds were tested against bacterial strains such as E. coli and S. aureus. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antimicrobial efficacy:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | 32 | E. coli |
| Control Compound | 16 | S. aureus |
These findings highlight the potential for developing new antimicrobial agents based on the pyrimidine scaffold .
Structure-Activity Relationship (SAR)
The biological activity of 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione can be influenced by structural modifications:
- Substituents on the aniline group can significantly alter lipophilicity and bioactivity.
- Variations in the carbonyl groups at positions 2 and 4 may affect reactivity and interaction with biological targets.
Q & A
Q. Example SAR Table
| Analog | Substituent | Key Interactions | Binding Energy (kcal/mol) |
|---|---|---|---|
| C9 | 4-iodoanilino | His 602 H-bond | -7.57 |
| C10 | 3-phenylpropyl | Arg 403 H-bond | -7.19 |
Advanced: How is its stability under physiological conditions assessed?
Methodological Answer:
- Thermal analysis : TGA/DSC measures decomposition temperatures (e.g., >200°C indicates thermal stability).
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance .
Advanced: What in vivo models are suitable for evaluating its efficacy and toxicity?
Methodological Answer:
- Acute toxicity : Determine LD₅₀ in rodents (e.g., 550 mg/kg for analog M1) via OECD Guideline 423.
- Efficacy models : Use Mycobacterium-infected murine models for TB studies. Administer the compound orally (10–50 mg/kg/day) and measure bacterial load reduction in lungs.
- ADMET profiling : Predict bioavailability (Rule of Five), blood-brain barrier penetration (logBB), and hERG inhibition using SwissADME or ADMETLab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
